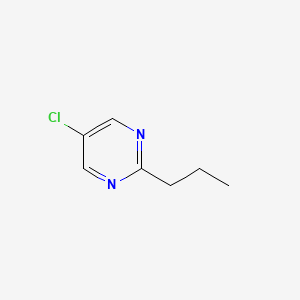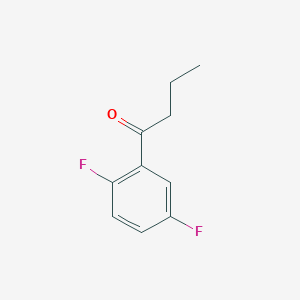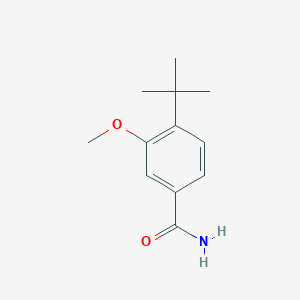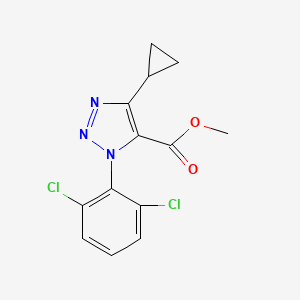
Methyl 4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a cyclopropyl group, and a dichlorophenyl moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The cyclopropyl and dichlorophenyl groups are then introduced through subsequent reactions, such as Friedel-Crafts acylation and cyclopropanation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity, while the cyclopropyl group can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl4-cyclopropyl-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate
- Methyl4-cyclopropyl-1-(2,6-difluorophenyl)-1H-1,2,3-triazole-5-carboxylate
- Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate is unique due to its specific substitution pattern on the triazole ring and the presence of both cyclopropyl and dichlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H11Cl2N3O2 |
|---|---|
Molekulargewicht |
312.15 g/mol |
IUPAC-Name |
methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-20-13(19)12-10(7-5-6-7)16-17-18(12)11-8(14)3-2-4-9(11)15/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
UYFFMVDJHCONSM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=NN1C2=C(C=CC=C2Cl)Cl)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


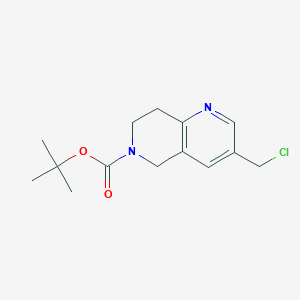
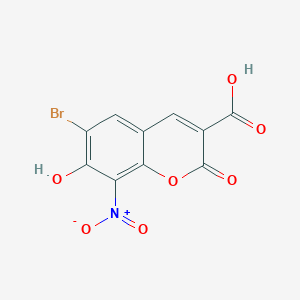
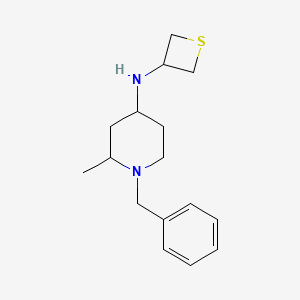
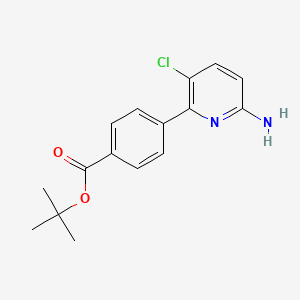
![(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol](/img/structure/B13032815.png)


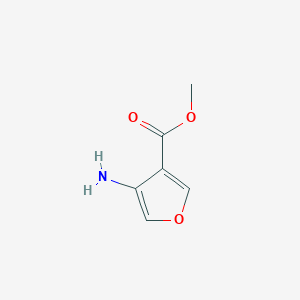
![3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13032839.png)
